molecular formula C17H17N5O B5980759 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5980759
M. Wt: 307.35 g/mol
InChI Key: XOWAXPUUWHZIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound based on the privileged pyrido[2,3-d]pyrimidine scaffold, a core structure recognized for its significant potential in therapeutic agent development . This scaffold is a key pharmacophore in several known kinase inhibitors and is extensively investigated for its anti-cancer properties . Compounds featuring the pyrido[2,3-d]pyrimidine core have demonstrated potent activity against various cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon carcinoma (HCT-116) in preclinical research . The structural motif is commonly explored for targeting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Inhibiting these kinases is a fundamental strategy in cancer research, as they play critical roles in signaling pathways that control cell proliferation, survival, and migration . The specific substitution pattern of this compound, featuring a piperidine moiety and a pyridine ring, is designed to optimize interactions with the enzymatic ATP-binding site and modulate physicochemical properties to enhance its research utility . This product is intended for research purposes only, specifically for use in biochemical assays, kinase inhibition profiling, and in vitro anti-proliferative activity studies. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-piperidin-1-yl-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16-14-13(12-4-7-18-8-5-12)6-9-19-15(14)20-17(21-16)22-10-2-1-3-11-22/h4-9H,1-3,10-11H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWAXPUUWHZIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.

    Attachment of the Pyridine Ring: The pyridine ring is typically introduced via cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one compounds exhibit promising anticancer properties. Specifically, research has shown that modifications to the piperidine and pyridine rings can enhance the inhibitory activity against various cancer cell lines. For instance, compounds structurally related to 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been investigated for their efficacy in targeting specific kinases involved in cancer proliferation .

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, which play crucial roles in cell signaling and cancer progression. The structural features of the compound allow it to interact effectively with ATP-binding sites on kinases, making it a candidate for developing targeted cancer therapies .

Neuropharmacology

In neuropharmacological studies, similar compounds have shown promise as modulators of neurotransmitter systems, particularly in the context of disorders such as schizophrenia and depression. The piperidine moiety is known to influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function .

Case Study 1: Antitumor Activity

A study conducted by Lindsley et al. (2004) demonstrated that pyrido[2,3-d]pyrimidinones exhibit significant antitumor activity through selective inhibition of specific kinases involved in tumor growth. The study highlighted the importance of substituents on the piperidine and pyridine rings in modulating biological activity .

Case Study 2: Neuroprotective Effects

Research published in Drug Target Insights (2023) explored the neuroprotective effects of pyrido[2,3-d]pyrimidinones. The findings suggested that these compounds could potentially mitigate neurodegenerative processes by modulating signaling pathways associated with neuronal survival .

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridopyrimidinone Derivatives

Compound & Substituents Biological Activity & Potency (IC₅₀ or MIC) Key Findings References
Target Compound : 2-(Piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Not reported in literature (inferred kinase/anticancer potential) Structural similarity to kinase inhibitors; piperidine may enhance bioavailability.
5a : 7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-pyrazol-1-yl)-5-(p-tolyl) Anticancer (HepG-2: IC₅₀ = 0.3 µM; PC-3: 6.6 µM; HCT-116: 7 µM) Superior to doxorubicin in HepG-2; electron-withdrawing groups enhance activity.
K1-K5 : Pyridopyrimidinone-thiazole hybrids Cytotoxic (MCF-7: IC₅₀ = 1.2–4.8 µM; HeLa: 0.9–3.5 µM) Thiazole moiety improves DNA intercalation and apoptosis induction.
10 : 2-(2-(4-Bromobenzylidene)hydrazinyl)-5-(4-methoxyphenyl)-7-(thiophen-2-yl) Antimicrobial (MIC = 8–32 µg/mL against S. aureus, E. coli) Hydrazinyl and thiophene groups enhance membrane disruption and bacterial inhibition.
53g : 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) Kinase inhibition (PI3Kδ IC₅₀ = 12 nM) Piperidine-pyrazole hybrid improves target binding affinity and selectivity.
Adamantane-pyrido[2,3-d]pyrimidine derivatives Antimicrobial (MIC = 4–16 µg/mL against fungal pathogens) Bulky adamantane group increases steric hindrance, reducing off-target effects.
Aryliden hydrazinyl derivatives Antiplatelet (ADP-induced aggregation inhibition: 60–85%) Hydrazinyl group chelates metal ions in platelet receptors, reducing aggregation.

Structural and Functional Insights

Substituent Effects on Anticancer Activity :

  • The 4-chlorophenyl and p-tolyl groups in 5a enhance π-stacking with DNA/kinase targets, contributing to its low IC₅₀ values . In contrast, the target compound’s pyridin-4-yl group may offer similar interactions but with improved solubility due to nitrogen’s polarity.
  • Thiazole hybrids (K1-K5) demonstrate that heterocyclic extensions improve cytotoxicity, suggesting the target compound’s piperidine-pyridine system could be optimized for tumor selectivity .

Antimicrobial Activity :

  • Hydrazinyl-thiophene derivatives (e.g., 10 ) show broad-spectrum activity due to thiophene’s electron-rich aromatic system disrupting microbial membranes . The target compound lacks these groups but may compensate via piperidine’s basicity, which can disrupt bacterial pH gradients.

Kinase Inhibition :

  • 53g ’s benzo[d][1,3]dioxole-piperidine motif highlights the role of hydrophobic substituents in ATP-binding pocket interactions . The target compound’s piperidin-1-yl group may similarly anchor to kinase domains while avoiding metabolic instability seen in bulkier analogs.

Antiplatelet Activity :

  • Derivatives with hydrazinyl groups (e.g., aryliden hydrazinyl compounds) inhibit ADP-induced aggregation by targeting P2Y₁₂ receptors . The target compound’s piperidine moiety could modulate receptor binding through steric or electronic effects.

Biological Activity

The compound 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyridopyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N5C_{14}H_{15}N_5, with a molecular weight of approximately 255.31 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar to other pyridopyrimidine derivatives, this compound may inhibit DHFR, an enzyme crucial for DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. By inhibiting DHFR, it can disrupt cellular proliferation, particularly in cancer cells .
  • Tyrosine Kinase Inhibition : The compound has demonstrated potential as an inhibitor of various tyrosine kinases, which are pivotal in signaling pathways related to cell growth and differentiation. This inhibition can lead to reduced angiogenesis and tumor growth .
  • Cyclin-dependent Kinases (CDKs) : It has been shown to interact with CDKs, leading to cell cycle arrest and apoptosis in cancerous cells. This mechanism is particularly relevant in the context of targeted cancer therapies .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Target Activity Reference
Dihydrofolate ReductaseInhibition leading to reduced DNA synthesis
Tyrosine KinasesInhibition affecting cell proliferation
Cyclin-dependent KinasesInduction of apoptosis in cancer cells

Case Studies

Several studies have investigated the effects of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyridopyrimidine compounds, including this one, showed significant inhibition of cancer cell lines through the aforementioned mechanisms. The results indicated a dose-dependent response in cell viability assays, suggesting potential for therapeutic applications in oncology .
  • Inflammatory Diseases : Research into the anti-inflammatory properties of pyridopyrimidine derivatives indicated that they could modulate immune responses by inhibiting kinases involved in inflammatory pathways. This suggests a broader therapeutic potential beyond oncology .
  • Synthetic Pathways and Optimization : Various synthetic routes have been explored to enhance the yield and purity of this compound, facilitating further research into its biological applications. Techniques such as nucleophilic substitution reactions have been utilized effectively in laboratory settings .

Q & A

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS. Use murine xenograft models to correlate exposure (AUC) with tumor growth inhibition. Adjust dosing regimens or formulate prodrugs to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.